molecular formula C6H8IN3 B179990 2-(N,N-Dimethylamino)-6-iodopyrazine CAS No. 125060-66-4

2-(N,N-Dimethylamino)-6-iodopyrazine

Cat. No.: B179990
CAS No.: 125060-66-4
M. Wt: 249.05 g/mol
InChI Key: QACQSWJTVMYKTQ-UHFFFAOYSA-N
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Description

2-(N,N-Dimethylamino)-6-iodopyrazine is an organic compound that belongs to the class of pyrazines It is characterized by the presence of a dimethylamino group at the 2-position and an iodine atom at the 6-position of the pyrazine ring

Scientific Research Applications

2-(N,N-Dimethylamino)-6-iodopyrazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.

    Chemical Biology: It is employed in the design of molecular probes for studying biological processes.

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.

Mechanism of Action

Target of Action

Compounds with similar structures, such as n,n-dimethyl enaminones, have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

Mode of Action

It’s worth noting that similar compounds, such as n,n-dimethyl enaminones, have been used in the synthesis of various heterocycles . These compounds interact with their targets, leading to changes in the target’s structure and function .

Biochemical Pathways

It’s known that n-substituted maleimides, which have similar structures, affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .

Pharmacokinetics

A compound with a similar structure, trans-2,6-difluoro-4′-(n,n-dimethylamino)stilbene (dfs), was studied in mouse, rat, and human liver microsomes using liquid chromatography-tandem mass spectrometry (lc-ms/ms) . DFS had a moderate clearance, terminal elimination half-life, and mean transit time, with demethylation metabolism accounting for about 10% of its total clearance .

Result of Action

Similar compounds, such as n,n-dimethyl enaminones, have been shown to be biologically active and have potential therapeutic applications .

Action Environment

The action, efficacy, and stability of 2-(N,N-Dimethylamino)-6-iodopyrazine can be influenced by environmental factors such as temperature and pH . For example, the fluorescence emission spectra and quantum yields of similar compounds are affected by factors including solvent polarity and viscosity, rate of solvent relaxation, probe conformational changes, rigidity of the local environment, internal charge transfer, proton transfer and excited state reactions, and probe-probe interactions .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be used in the development of new materials or pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-Dimethylamino)-6-iodopyrazine typically involves the iodination of 2-(N,N-Dimethylamino)pyrazine. One common method is the electrophilic aromatic substitution reaction using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Dimethylamino)-6-iodopyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(N,N-Dimethylamino)-6-azidopyrazine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 2-(N,N-Dimethylamino)-6-phenylpyrazine.

Comparison with Similar Compounds

Similar Compounds

    2-(N,N-Dimethylamino)pyrazine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

    2-(N,N-Dimethylamino)-6-bromopyrazine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    2-(N,N-Dimethylamino)-6-chloropyrazine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.

Uniqueness

2-(N,N-Dimethylamino)-6-iodopyrazine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it more suitable for certain applications, such as in cross-coupling reactions and as a halogen bond donor in medicinal chemistry.

Properties

IUPAC Name

6-iodo-N,N-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACQSWJTVMYKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577954
Record name 6-Iodo-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125060-66-4
Record name 6-Iodo-N,N-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-diiodopyrazine (6 g, 18.1 mmol) in methanol (50 ml) and dimethylamine (40% aqueous solution, 200 ml) was heated at reflux for 1 h. The methanol was removed under vacuum, the aqueous saturated with potassium carbonate and extracted with dichloromethane (3×100 ml). The combined extracts were dried (Na2SO4), evaporated and the residue purified by chromatography through silica-gel eluting with dichloromethane. The product (4 g) was obtained as a low melting solid, m.p. 46°-48° C., m/e 249 (M+); δ (360 MHz, CDCl3) 3.10 (6H, s, 2×Me); 7.87 (1H, s, pyrazine-H); 8.01 (1H, s, pyrazine-H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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